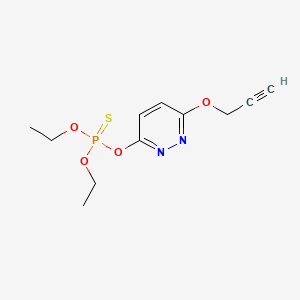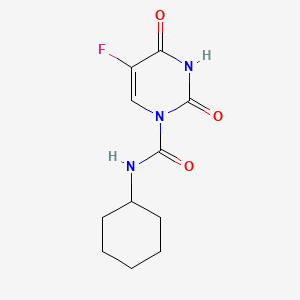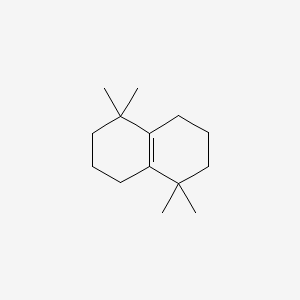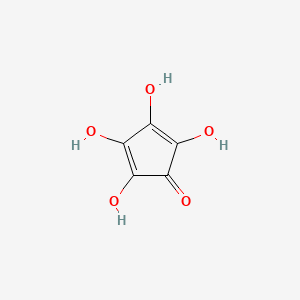
2,3,4,5-Tetrahydroxycyclopenta-2,4-dien-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,4,5-Tetrahydroxycyclopenta-2,4-dien-1-one is an organic compound with a unique structure characterized by four hydroxyl groups attached to a cyclopentadienone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-Tetrahydroxycyclopenta-2,4-dien-1-one typically involves the oxidation of cyclopentadienone derivatives. One common method is the hydroxylation of cyclopentadienone using oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions. The reaction is usually carried out in an aqueous medium at a temperature range of 0-25°C to ensure the stability of the hydroxyl groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,3,4,5-Tetrahydroxycyclopenta-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of quinones.
Reduction: Reduction reactions can convert the compound into cyclopentadienol derivatives.
Substitution: Hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents like thionyl chloride or alkylating agents like methyl iodide.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Cyclopentadienol derivatives.
Substitution: Halogenated or alkylated cyclopentadienone derivatives.
Applications De Recherche Scientifique
2,3,4,5-Tetrahydroxycyclopenta-2,4-dien-1-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential antioxidant properties and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,3,4,5-Tetrahydroxycyclopenta-2,4-dien-1-one involves its ability to donate hydrogen atoms from its hydroxyl groups, making it a potential antioxidant. It can interact with free radicals and reactive oxygen species, neutralizing them and preventing oxidative damage to cells and tissues. The compound may also interact with specific enzymes and proteins, modulating their activity and influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3,4,5-Tetraphenylcyclopenta-2,4-dien-1-one: A related compound with phenyl groups instead of hydroxyl groups.
3-Hydroxy-2,4-cyclopentadien-1-one: A simpler derivative with only one hydroxyl group.
Uniqueness
2,3,4,5-Tetrahydroxycyclopenta-2,4-dien-1-one is unique due to its multiple hydroxyl groups, which confer distinct chemical reactivity and potential biological activity. This makes it a versatile compound for various applications, distinguishing it from other cyclopentadienone derivatives.
Propriétés
Numéro CAS |
52313-28-7 |
|---|---|
Formule moléculaire |
C5H4O5 |
Poids moléculaire |
144.08 g/mol |
Nom IUPAC |
2,3,4,5-tetrahydroxycyclopenta-2,4-dien-1-one |
InChI |
InChI=1S/C5H4O5/c6-1-2(7)4(9)5(10)3(1)8/h(H4,6,7,8,9,10) |
Clé InChI |
ZIJZQTPJQLEDBM-UHFFFAOYSA-N |
SMILES canonique |
C1(=C(C(=O)C(=C1O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


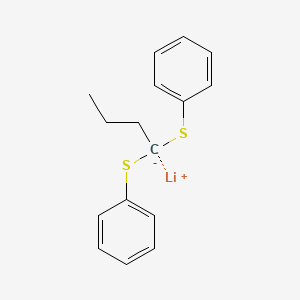

![1-[3-Methyl-6-(propan-2-yl)cyclohex-1-en-1-yl]pyrrolidine](/img/structure/B14635872.png)
![N-Methyl-N'-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea](/img/structure/B14635879.png)
![[(3-Methylphenyl)imino]diethane-2,1-diyl dimethanesulfonate](/img/structure/B14635888.png)
![4-[2-(5-Chloro-1,3-thiazol-2-yl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14635894.png)
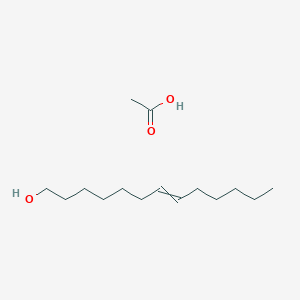
![1-[2-(Acetyloxy)ethyl]-1-ethylpiperidin-1-ium](/img/structure/B14635913.png)
![6-Chloro-3-[4-chlorophenyl]-7-methoxy-1-methylnaphthalene](/img/structure/B14635914.png)
![2-Methylbicyclo[4.1.0]hept-2-ene](/img/structure/B14635917.png)
